Physicochemical Properties and Synthetic Utility of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid
Physicochemical Properties and Synthetic Utility of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid
Executive Summary
In modern medicinal chemistry, the 1,5-disubstituted pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore, historically foundational to the development of cannabinoid (CB1) receptor antagonists, selective COX-2 inhibitors, and advanced kinase targeting agents. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) serves as a highly versatile, bifunctional building block[1][2].
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in drug discovery. It possesses two orthogonal reactive sites: a C3-carboxylic acid primed for amidation, and an N1-aryl bromide primed for transition-metal-catalyzed cross-coupling. This whitepaper details the physicochemical profiling, regioselective synthetic methodology, and self-validating analytical protocols required to successfully deploy this compound in advanced research workflows.
Physicochemical Profiling & Structural Data
Understanding the physical and structural parameters of a building block is critical for predicting its behavior in both synthetic environments and biological assays. Advanced mass spectrometry profiling, specifically Ion Mobility-Mass Spectrometry (IM-MS), provides Collision Cross Section (CCS) values that offer a 3D structural fingerprint of the molecule[3].
Below is a consolidated physicochemical profile based on authoritative database metrics:
| Property | Value | Source / Method |
| Chemical Name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | IUPAC Standard |
| CAS Number | 229163-39-7 | [2] |
| Molecular Formula | C11H9BrN2O2 | [3] |
| Molecular Weight | 281.11 g/mol | [1] |
| Monoisotopic Mass | 279.98474 Da | [3] |
| Predicted Boiling Point | 424.8 ± 35.0 °C | [4] |
| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O | [2] |
| CCS Value [M+H]+ | 152.0 Ų | Predicted (CCSbase)[3] |
| CCS Value [M-H]- | 158.4 Ų | Predicted (CCSbase)[3] |
Synthetic Methodology & Regioselective Control
The synthesis of this compound relies on the classic Knorr pyrazole synthesis, condensing an arylhydrazine with a 1,3-dicarbonyl compound. However, utilizing an unsymmetrical dicarbonyl like ethyl acetopyruvate (ethyl 2,4-dioxopentanoate) introduces a regioselectivity conundrum[5].
The Causality of Regioselectivity: Ethyl acetopyruvate possesses two distinct electrophilic centers: the C2 ketone (highly electrophilic due to the adjacent electron-withdrawing ester) and the C4 ketone (adjacent to the methyl group). Concurrently, 4-bromophenylhydrazine has two nucleophilic nitrogens, with the terminal primary amine (-NH2) being significantly more nucleophilic than the internal secondary amine (-NH-Ar).
Under thermodynamic control, the terminal -NH2 preferentially attacks the highly electrophilic C2 carbonyl to form the initial hydrazone. Subsequent cyclization of the internal -NH-Ar onto the C4 carbonyl exclusively yields the thermodynamically favored 1,5-disubstituted pyrazole core[5].
Fig 1: Regioselective Knorr synthesis and saponification workflow.
Step-by-Step Protocol: Regioselective Synthesis and Hydrolysis
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Step 1: Hydrazone Formation and Cyclization
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In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 equiv) in absolute ethanol (0.2 M).
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Add 4-bromophenylhydrazine hydrochloride (1.05 equiv) to the stirring solution.
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Introduce a catalytic amount of glacial acetic acid (0.1 equiv). Causality Check: Acetic acid protonates the dicarbonyl oxygen, increasing its electrophilicity and accelerating imine formation.
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Reflux the mixture at 80 °C for 4-6 hours. Monitor via LC-MS until the intermediate hydrazone is fully cyclized.
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Step 2: Isolation 5. Concentrate the mixture, redissolve in ethyl acetate, and wash with saturated aqueous NaHCO3 to neutralize the acid. Dry over Na2SO4 and purify via flash chromatography to isolate the ethyl ester intermediate.
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Step 3: Saponification 6. Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H2O. 7. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv) and stir at room temperature for 2 hours. Causality Check: LiOH is utilized over NaOH/KOH due to its milder nature and superior solubility in the mixed aqueous-organic system, preventing side reactions. 8. Evaporate the organics, acidify the aqueous layer with 1M HCl to pH ~2, and collect the precipitated target acid via vacuum filtration.
Analytical Characterization & Self-Validating Quality Control
A rigorous protocol must be a self-validating system. To ensure the regiochemistry is correct (1,5-isomer vs. the undesired 1,3-isomer), standard 1D NMR is insufficient.
Self-Validating NMR Protocol:
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1H NMR (DMSO-d6): Confirm the presence of the C5-methyl singlet (~2.3 ppm, 3H), the pyrazole C4-H singlet (~6.6 ppm, 1H), and the para-substituted aromatic doublets (~7.5 and ~7.7 ppm, 4H).
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2D NOESY Validation (Critical Step): Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You must observe a strong spatial cross-peak between the C5-methyl protons (~2.3 ppm) and the ortho-protons of the N1-(4-bromophenyl) ring (~7.5 ppm).
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Validation Logic: If the reaction had erroneously yielded the 1,3-isomer, the methyl group would be situated at C3, structurally distant from the N1-aryl ring, and this spatial NOE correlation would be completely absent. This binary confirmation is mandatory before proceeding to downstream derivatization.
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Orthogonal Derivatization Strategies in Drug Discovery
The true value of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid lies in its orthogonal reactivity, allowing medicinal chemists to build complex architectures in a modular fashion.
Fig 2: Orthogonal derivatization pathways for modular drug discovery.
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C3-Carboxylic Acid Functionalization: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) combined with DIPEA can rapidly convert the acid into diverse amides. This is the primary vector for introducing pharmacophores that interact with GPCR binding pockets.
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N1-Aryl Bromide Functionalization: The para-bromo substitution is an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows for the extension of the molecule's lipophilic tail, altering its pharmacokinetic profile and membrane permeability.
References
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229163-39-7 (C11H9BrN2O2) - PubChemLite Structural Profile | Source: University of Luxembourg | URL: [Link]
Sources
- 1. 229163-39-7|1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 229163-39-7 (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. 1-(4-BROMO-PHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 229163-39-7 [m.chemicalbook.com]
- 5. Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate | 6833-82-5 | Benchchem [benchchem.com]
